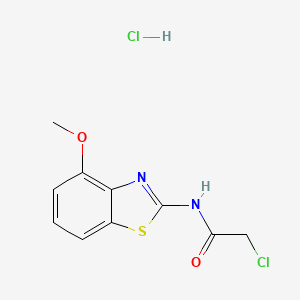

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S.ClH/c1-15-6-3-2-4-7-9(6)13-10(16-7)12-8(14)5-11;/h2-4H,5H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUIKZPDLARHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride is a compound that belongs to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of this compound, including its anticancer, antibacterial, antifungal, and anthelmintic properties, backed by relevant research findings and case studies.

- Molecular Formula : C10H9ClN2O2S

- Molecular Weight : 256.71 g/mol

- CAS Number : 3427-30-3

1. Anticancer Activity

Benzothiazole derivatives have been recognized for their potential as anticancer agents. Studies indicate that compounds with the benzothiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound showed promising activity against human breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation .

2. Antibacterial Activity

Research has shown that benzothiazole derivatives possess antibacterial properties. A comparative study indicated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were particularly low for Staphylococcus aureus and Escherichia coli, suggesting a strong antibacterial efficacy .

3. Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro tests revealed that it effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membrane integrity .

4. Anthelmintic Activity

Additionally, the compound has shown potential as an anthelmintic agent. Studies conducted on various helminth species indicated that it could effectively paralyze and kill parasites at specific dosages, making it a candidate for further development in parasitic infections treatment .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Aiello et al., 2008 | Anticancer | Significant cytotoxicity against MCF-7 cells (IC50 < 10 µM) |

| Cho et al., 2008 | Antibacterial | Effective against S. aureus and E. coli (MIC < 50 µg/mL) |

| Mijin et al., 2008 | Antifungal | Inhibited C. albicans and A. niger growth by >70% at 100 µg/mL |

| Wu et al., 2010 | Anthelmintic | Induced paralysis in helminths at doses of 25 mg/kg |

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells, as well as its interference with bacterial cell wall synthesis and fungal membrane integrity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride exhibit significant antimicrobial properties. Benzothiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Studies have shown that modifications in the benzothiazole structure can enhance antimicrobial potency, suggesting that this compound may be a candidate for developing new antimicrobial agents .

Anti-Tubercular Properties

The compound has been investigated for its potential as an anti-tubercular agent. A patent describes the synthesis of benzothiazole derivatives that demonstrate activity against Mycobacterium tuberculosis. The structural features of this compound may contribute to its efficacy in targeting this pathogen .

Antiviral Properties

Similar compounds have shown promise in the treatment of viral infections, particularly those caused by herpes viruses. The structural characteristics of benzothiazole derivatives allow for interactions with viral enzymes, potentially inhibiting their activity. This suggests that this compound could be explored further for antiviral applications .

Agricultural Applications

Pesticidal Activity

The compound's chemical structure positions it as a potential candidate for use in agricultural pesticides. Benzothiazole derivatives have been reported to possess herbicidal and fungicidal properties. Research indicates that modifications in the benzothiazole moiety can lead to enhanced efficacy against specific agricultural pests and diseases .

Plant Growth Regulation

Some studies have suggested that benzothiazole derivatives can act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture where chemical inputs need to be minimized .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a versatile scaffold for synthesizing novel polymers. Its reactive functional groups allow it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications .

Nanotechnology

The compound's unique properties make it suitable for integration into nanomaterials. Research is ongoing into its use as a building block for creating nanoscale devices or coatings with specific functionalities, such as enhanced durability or antimicrobial surfaces .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated various benzothiazole derivatives | Found significant activity against Gram-positive and Gram-negative bacteria |

| Anti-Tubercular Research | Evaluated the effectiveness of benzothiazole compounds | Identified promising candidates with activity against Mycobacterium tuberculosis |

| Agricultural Application Study | Tested the efficacy of benzothiazole derivatives as pesticides | Demonstrated effective control over specific fungal pathogens |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.